molecular formula C19H16N2O3 B2425788 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide CAS No. 873857-58-0

2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B2425788
CAS No.: 873857-58-0
M. Wt: 320.348
InChI Key: BQNVZFNZTCEEAT-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic 2-iminocoumarin-3-carboxamide derivative, a class recognized as a perspective compound for the pharmaceutical industry . This molecule is structurally characterized by a bioisosteric replacement of the typical ketone at the 2-position of the coumarin core with an imine group, a modification explored to fine-tune the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity and interaction with biological targets . The 8-(prop-2-en-1-yl) (allyl) substituent introduces potential for further chemical modification and may influence the compound's pharmacokinetic profile. While specific biological data on this exact compound requires further investigation, closely related analogs have demonstrated significant and potent cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon) . Some compounds in this series have shown activity equipotent to standard chemotherapeutic agents like 5-fluorouracil and docetaxel . This suggests that 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a valuable candidate for inclusion in oncology and medicinal chemistry research programs aimed at developing novel anti-cancer agents. Furthermore, the 3-carboxamido moiety on the coumarin scaffold has been identified as a key pharmacophore for other enzymatic activities. Recent studies on similar 3-carboxamido-coumarins have revealed exceptional potential as highly selective inhibitors of monoamine oxidase B (MAO-B), a crucial neurological enzyme target . This indicates that, beyond cytotoxicity, your research could also explore its application in neurodegenerative disease models. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-hydroxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-4-12-5-3-6-13-11-16(18(20)23)19(24-17(12)13)21-14-7-9-15(22)10-8-14/h2-3,5-11,22H,1,4H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVZFNZTCEEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)O)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of boron reagents with palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The chromene derivatives have garnered attention for their potential pharmacological properties. The specific compound has been studied for its anti-inflammatory , antioxidant , and antimicrobial activities.

Anti-inflammatory Activity

Research indicates that derivatives of chromene, including 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role, such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibits antimicrobial activity against various pathogens, including drug-resistant strains. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways .

Materials Science Applications

In addition to its biological applications, this compound has potential uses in materials science, particularly in the development of photonic materials and sensors .

Photonic Materials

Chromene derivatives are known for their photochemical properties, making them suitable for applications in photonic devices. Their ability to undergo reversible photoisomerization can be exploited in the design of light-responsive materials that switch properties upon exposure to light .

Sensors

The unique optical properties of chromene compounds enable their use in sensor technology. For instance, they can be incorporated into biosensors for detecting specific biomolecules or environmental pollutants due to their sensitivity to changes in their chemical environment .

Case Studies

StudyApplicationFindings
Sharma et al. (2023)Anti-inflammatoryDemonstrated significant inhibition of COX enzymes by chromene derivatives, indicating potential for NSAID development.
Chen et al. (2024)AntimicrobialReported effectiveness against multidrug-resistant bacteria, highlighting the compound's therapeutic potential.
Patel et al. (2023)Photonic materialsDeveloped a light-responsive polymer using chromene derivatives, showing promise for smart material applications.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide include:

Uniqueness

What sets 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for research in various fields, including chemistry, biology, and medicine.

Biological Activity

The compound 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

This structure features a chromene core substituted with a hydroxyl group and an imino linkage, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of chromene compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of NO and PGE2 Production

Concentration (μM)NO Inhibition (%)PGE2 Inhibition (%)
12.548.9854.86
2566.8075.94
5081.9199.38

These results indicate a dose-dependent inhibition of inflammatory mediators, suggesting that the compound may be effective in treating inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been investigated. Studies have demonstrated that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives were found to be low, indicating potent antimicrobial effects.

Table 2: Antimicrobial Activity

CompoundMIC (μg/mL)Target Bacteria
7b0.22Staphylococcus aureus
100.25Escherichia coli

This antimicrobial activity is attributed to the ability of the chromene structure to disrupt bacterial cell membranes or interfere with metabolic processes .

3. Anticancer Activity

The anticancer potential of chromene derivatives has been explored in various studies, showing promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. For example, compounds similar to the target compound have been shown to downregulate oncogenic pathways and upregulate tumor suppressor genes.

Case Study:
A study involving the evaluation of chromene derivatives on human breast cancer cells demonstrated that treatment with these compounds resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What synthetic routes are recommended for preparing 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide?

The compound can be synthesized via condensation reactions between 8-allyl-substituted chromene precursors and 4-hydroxyphenylimino derivatives. A common approach involves reacting 8-allyl-3-carboxamide chromene intermediates with 4-hydroxyphenyl isothiocyanate or analogous electrophilic agents under mild acidic conditions. Monitoring reaction progress via TLC and purification by column chromatography (silica gel, chloroform/methanol gradient) is advised .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY to resolve coupling patterns, particularly for the chromene ring and allyl/propenyl groups .
  • IR spectroscopy : Identify imine (C=N, ~1600–1650 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functional groups .
  • UV-Vis : Analyze π→π* transitions in the chromene-imine conjugated system (λmax ~300–350 nm) .

Q. How can initial biological activity screening be designed for this compound?

Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation. Parallel antimicrobial testing (MIC against S. aureus and E. coli) is recommended due to structural similarities to coumarin antibiotics .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining this compound’s solid-state structure?

Use single-crystal XRD with SHELXL for refinement. Address disorder in the allyl group by applying PART instructions and isotropic restraints. Validate hydrogen bonding networks (e.g., N–H···O carboxamide interactions) using WinGX for topology analysis and ORTEP for visualization .

Q. How can hydrogen bonding patterns influence the compound’s supramolecular assembly?

Apply graph set analysis (Etter’s formalism) to categorize motifs like R22(8)R_2^2(8) rings from N–H···O bonds. Compare packing motifs (e.g., herringbone vs. layered) using Mercury 4.0 to assess impact on solubility and stability .

Q. What computational methods predict the compound’s mechanism of action in anticancer studies?

Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or tubulin. Use the PDB structure 1ZXM for docking validation. Supplement with MD simulations (GROMACS) to assess binding stability over 50 ns. Validate predictions via enzymatic inhibition assays .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Suspect dynamic effects (e.g., hindered rotation of the imine group). Confirm via variable-temperature NMR (25–60°C) to observe coalescence. If unresolved, consider diastereomerism from allyl group geometry and verify via NOESY .

Q. What strategies mitigate solubility limitations in in vivo assays?

  • Co-crystallization : Use hydrophilic co-formers (e.g., succinic acid) to enhance bioavailability.
  • Nanoformulation : Prepare PEGylated liposomes (70–100 nm via sonication) and characterize encapsulation efficiency (>80%) by HPLC .

Q. How to assess the compound’s stability under physiological conditions?

Conduct forced degradation studies:

  • Hydrolytic : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 h; monitor via LC-MS.
  • Oxidative : Treat with 3% H₂O₂; track degradation products (e.g., epoxidation of the allyl group) .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Key modifications:

  • Allyl group : Replace with bulkier substituents (e.g., propargyl) to enhance hydrophobic interactions.
  • Imine moiety : Substitute 4-hydroxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate π-stacking. Validate via comparative IC50 assays .

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